4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
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Overview
Description
“4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 267898-03-3 . It has a molecular weight of 206.24 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “4-methoxy-3-[(2-methyl-2-propenyl)oxy]benzaldehyde” and its InChI Code is "1S/C12H14O3/c1-9(2)8-15-12-6-10(7-13)4-5-11(12)14-3/h4-7H,1,8H2,2-3H3" .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Material Applications
- The compound has been utilized in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol , showcasing its role in hydrogenation and protection reactions leading to complex organic molecules (Banerjee, Poon, & Bedoya, 2013).
- It plays a role in oxygen transfer reactions with high-valent oxoruthenium compounds, demonstrating its use in distinguishing between different types of oxidants based on their reaction mechanisms (Lai, Lepage, & Lee, 2002).
- This compound is crucial in the preparation of aluminum and zinc complexes with enhanced thermal stability and solubility, leading to materials emitting blue-green light, indicating applications in photoluminescence and materials science (Barberis & Mikroyannidis, 2006).
Chemical Characterization and Analysis
- Research on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde involved its synthesis from 2-hydroxy-3-methoxybenzaldehyde, characterized by various spectroscopic techniques. This indicates the compound's potential in forming structurally complex molecules with specific functional groups (Özay, Yıldız, Ünver, & Durlu, 2013).
Mechanistic Studies in Organic Reactions
- The compound has been involved in studies on the kinetics and mechanism of oxidation of methoxy benzaldehydes, offering insights into the oxidation processes and the formation of corresponding carboxylic acids, indicating its role in understanding complex organic reaction mechanisms (Malik, Asghar, & Mansoor, 2016).
- It was used in a concise synthesis of Licochalcone A , highlighting its application in the synthesis of biologically active compounds through water-accelerated Claisen rearrangement, demonstrating its utility in creating compounds with potential therapeutic benefits (Jeon, Kim, & Jun, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-methoxy-3-(2-methylprop-2-enoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-12-6-10(7-13)4-5-11(12)14-3/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURPTVOCKGBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=CC(=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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